4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Overview
Description
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a chemical compound with the molecular formula C11H15BO3 . It is a solid substance and acts as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists .
Molecular Structure Analysis
The InChI code for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is 1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 206.05 .Scientific Research Applications
Electron Impact-Induced Rearrangements in Mass Spectral Studies
- Compounds like 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan undergo rearrangements under electron impact, forming hydrocarbon ions. This behavior is similar to that observed in phenylboronates of diols (Brindley & Davis, 1971).
Flame Retardancy in Epoxy Resins
- A compound structurally related to 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, known as DPODB, has been used as a reactive flame retardant in epoxy resins for electronic applications. The thermal properties of these epoxy resins were enhanced, achieving high grades of flame retardancy (Xia et al., 2006).
Role in Suzuki Cross-Coupling Reactions
- In Suzuki cross-coupling reactions, sterically hindered arylboronic esters like 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane demonstrate efficient yield of biaryls. This showcases the utility of such compounds in organic synthesis (Chaumeil et al., 2000).
Conformational Analysis in Spectroscopic Studies
- Spectroscopic studies of compounds like 5,5-dimethyl-2-thio-2-phenoxy-1,3,2-dioxaphosphorinanes have provided insights into their conformational behavior and equilibrium states in liquid and solution (Shakirov et al., 1990).
X-Ray Crystal Structure and Hydrolytic Stability
- The X-ray crystal structure determination of similar compounds like 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane reveals insights into their molecular structure and hydrolytic stability (Emsley et al., 1989).
Antimicrobial Activity
- Derivatives of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane, a related compound, have shown moderate antimicrobial activity in studies, highlighting their potential in pharmaceutical applications (Babu et al., 2008).
Application in Polymer Science
- The copolymerization of 2-phenoxy-1,3,2-dioxaphosphorinanes with α-keto acids has been studied for the production of copolymers with specific properties, illustrating the role of such compounds in polymer chemistry (Kobayashi et al., 1980).
Metal Complex Formation
- Compounds like 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane have been used to form Ni(0) and Pt(0) complexes, showcasing their potential in coordination chemistry (Parrott & Hendricker, 1973).
Chemical Reactivity with Various Compounds
- The reactivity of 2-isopropyl-5-methyl-4-phenyl-1,3,2-dioxaborinane, a compound similar to 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, with acetonitrile has been studied, contributing to the understanding of its chemical behavior (Kuznetsov et al., 1996).
Stereochemistry in Heterocyclic Compounds
- The synthesis and stereochemistry of related alkyl-1,3,2-dioxaborinanes have been explored, offering insights into the conformational aspects of these heterocycles (Kuznetsov et al., 1978).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” were not found in the search results, its use as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists suggests potential applications in medicinal chemistry and drug development.
properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIZQBZPLKRDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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